molecular formula C23H27NO5 B12119867 3-methylbutyl 4-[(2E)-3-(3,4-dimethoxyphenyl)prop-2-enoylamino]benzoate

3-methylbutyl 4-[(2E)-3-(3,4-dimethoxyphenyl)prop-2-enoylamino]benzoate

Cat. No.: B12119867
M. Wt: 397.5 g/mol
InChI Key: OENVAWQSVZAIQD-WUXMJOGZSA-N
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Description

3-methylbutyl 4-[(2E)-3-(3,4-dimethoxyphenyl)prop-2-enoylamino]benzoate is an organic compound that belongs to the class of esters. Esters are known for their pleasant odors and are often used in perfumes and flavoring agents . This particular compound features a complex structure with multiple functional groups, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-methylbutyl 4-[(2E)-3-(3,4-dimethoxyphenyl)prop-2-enoylamino]benzoate typically involves the esterification of 4-[(2E)-3-(3,4-dimethoxyphenyl)prop-2-enoylamino]benzoic acid with 3-methylbutanol. The reaction is usually carried out under reflux conditions with an acid catalyst such as sulfuric acid or p-toluenesulfonic acid .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for monitoring and controlling reaction parameters such as temperature, pressure, and pH is common to optimize the production process.

Chemical Reactions Analysis

Types of Reactions

3-methylbutyl 4-[(2E)-3-(3,4-dimethoxyphenyl)prop-2-enoylamino]benzoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

3-methylbutyl 4-[(2E)-3-(3,4-dimethoxyphenyl)prop-2-enoylamino]benzoate has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis to create more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.

    Industry: Utilized in the production of fragrances and flavoring agents.

Mechanism of Action

The mechanism of action of 3-methylbutyl 4-[(2E)-3-(3,4-dimethoxyphenyl)prop-2-enoylamino]benzoate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 3-methylbutyl 4-[(2E)-3-(3,4-dimethoxyphenyl)prop-2-enoylamino]benzoate apart is its unique combination of functional groups, which may confer distinct chemical and biological properties. Its specific ester group can influence its reactivity and interactions with biological targets, making it a valuable compound for research and industrial applications .

Properties

Molecular Formula

C23H27NO5

Molecular Weight

397.5 g/mol

IUPAC Name

3-methylbutyl 4-[[(E)-3-(3,4-dimethoxyphenyl)prop-2-enoyl]amino]benzoate

InChI

InChI=1S/C23H27NO5/c1-16(2)13-14-29-23(26)18-7-9-19(10-8-18)24-22(25)12-6-17-5-11-20(27-3)21(15-17)28-4/h5-12,15-16H,13-14H2,1-4H3,(H,24,25)/b12-6+

InChI Key

OENVAWQSVZAIQD-WUXMJOGZSA-N

Isomeric SMILES

CC(C)CCOC(=O)C1=CC=C(C=C1)NC(=O)/C=C/C2=CC(=C(C=C2)OC)OC

Canonical SMILES

CC(C)CCOC(=O)C1=CC=C(C=C1)NC(=O)C=CC2=CC(=C(C=C2)OC)OC

Origin of Product

United States

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